2-Iodo-3-nitroaniline

Suzuki-Miyaura coupling Oxidative addition Aryl halide reactivity

2-Iodo-3-nitroaniline (261527-85-9) delivers a unique ortho-iodo-nitro substitution pattern essential for chemoselective Suzuki-Miyaura cross-couplings, chiral iodoaniline catalyst synthesis, and regioselective indole cyclization. Its C–I bond undergoes oxidative addition under milder conditions than C–Br/C–Cl analogs, enabling selective coupling. The 3-nitro group activates the ring and provides a reduction handle. Substituting the 4-nitro isomer or bromo/chloro analogs alters reaction kinetics, regiochemistry, and product performance in liquid-crystal biphenyls. Choose this compound when synthetic fidelity is critical.

Molecular Formula C6H5IN2O2
Molecular Weight 264.022
CAS No. 261527-85-9
Cat. No. B2514682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-nitroaniline
CAS261527-85-9
Molecular FormulaC6H5IN2O2
Molecular Weight264.022
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])I)N
InChIInChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
InChIKeyMNCRWCXZMAPTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-nitroaniline (CAS 261527-85-9): Technical Baseline for Scientific Procurement


2-Iodo-3-nitroaniline (CAS 261527-85-9) is an aromatic amine building block with a molecular formula of C6H5IN2O2 and a molecular weight of 264.02 g/mol [1]. This compound features three key functional elements positioned on a benzene ring: an amino group at position 1, a nitro group at position 3, and an iodine atom at position 2 . Its structural signature—a heavy iodine atom ortho to an electron-withdrawing nitro group—creates a distinctive electronic and steric environment that fundamentally differentiates its chemical behavior from its bromo, chloro, and positional isomer counterparts . In procurement contexts, this compound is not interchangeable with 2-bromo-3-nitroaniline (MW 217.02 g/mol), 2-chloro-3-nitroaniline (MW 172.57 g/mol), or the regioisomer 2-iodo-4-nitroaniline (CAS 6293-83-0) without altering downstream synthetic outcomes and material performance.

Why 2-Iodo-3-nitroaniline Cannot Be Replaced with 2-Bromo-, 2-Chloro-, or 4-Nitro- Isomers in Research Procurement


Procurement substitution of 2-iodo-3-nitroaniline with its bromo analog (2-bromo-3-nitroaniline, CAS 35757-20-1) or chloro analog (2-chloro-3-nitroaniline, CAS 3970-41-0) will fundamentally alter cross-coupling kinetics and selectivity due to the carbon-iodine bond being substantially weaker and more polarizable than carbon-bromine or carbon-chlorine bonds [1]. In Suzuki-Miyaura couplings, the iodine at position 2 provides a distinct oxidative addition rate profile compared to bromine, directly affecting coupling efficiency [2]. Similarly, substituting the positional isomer 2-iodo-4-nitroaniline (CAS 6293-83-0) changes the spatial arrangement of the nitro group relative to iodine, which modifies the molecule's electron density distribution and consequently alters its supramolecular assembly behavior, solubility characteristics, and the regiochemistry of subsequent derivatization reactions [3]. The evidence below quantifies these differentiation points to guide scientifically justified procurement decisions.

Quantitative Evidence: Differentiating 2-Iodo-3-nitroaniline from Halogen and Positional Analogs


Enhanced C-I Bond Reactivity in Cross-Coupling: Iodine vs. Bromine vs. Chlorine Differentiation

2-Iodo-3-nitroaniline exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs due to the inherent weakness and polarizability of the C-I bond [1]. The carbon-iodine bond dissociation energy is approximately 50-65 kcal/mol, which is substantially lower than C-Br (~65-80 kcal/mol) and C-Cl (~80-95 kcal/mol) bonds, translating to faster oxidative addition rates under mild coupling conditions [1]. While direct kinetic data specific to 2-iodo-3-nitroaniline are limited, class-level inference from aryl iodide reactivity trends confirms that the iodine substituent at position 2, activated by the ortho-nitro group's electron-withdrawing effect, provides a reactivity advantage for sequential derivatization strategies requiring chemoselective coupling at the halogen-bearing position [2]. The 2-bromo-3-nitroaniline (CAS 35757-20-1) and 2-chloro-3-nitroaniline (CAS 3970-41-0) analogs require harsher conditions or specialized catalyst systems to achieve comparable conversion rates.

Suzuki-Miyaura coupling Oxidative addition Aryl halide reactivity C-I vs C-Br vs C-Cl bond strength

Lipophilicity and Predicted Physicochemical Profile: LogP Differentiation Among Halogen Analogs

2-Iodo-3-nitroaniline has a predicted ACD/LogP value of 2.51, which is higher than both its bromo analog 2-bromo-3-nitroaniline (XLogP3: 2.1) and its chloro analog 2-chloro-3-nitroaniline (ACD/LogP: 2.13) [1]. The increased lipophilicity of the iodo-substituted compound, combined with its higher molecular weight (264.02 g/mol vs. 217.02 g/mol for bromo and 172.57 g/mol for chloro), directly influences its behavior in biphasic reaction systems, chromatographic purification, and membrane permeability in biological assays . The higher computed density (2.1±0.1 g/cm³) and boiling point (354.2±32.0 °C) of 2-iodo-3-nitroaniline compared to 2-chloro-3-nitroaniline (density: 1.5±0.1 g/cm³; boiling point: 318.2±22.0 °C) further distinguish its physical handling and purification characteristics .

Lipophilicity LogP Physicochemical properties Drug-likeness

Distinct Supramolecular Assembly: Crystal Packing Differentiation Among Iodonitroaniline Isomers

Crystallographic studies on iodonitroaniline isomers demonstrate that the relative positions of iodine and nitro groups dictate unique supramolecular architectures [1]. 2-Iodo-5-nitroaniline (I) forms centrosymmetric dimers linked by N-H···O hydrogen bonds combined with asymmetric three-centre iodo···nitro interactions, resulting in chains of fused rings [1]. In contrast, 4-iodo-2-nitroaniline (II) forms hydrogen-bonded chains linked by two-centre iodo···nitro interactions into sheets, with π-π stacking entirely absent [1]. 2,4-Diiodo-3-nitroaniline (III), with the nitro group nearly orthogonal to the aryl ring, creates a three-dimensional framework through combined N-H···O hydrogen bonds, two distinct iodo···nitro interactions, and π-π stacking [1]. While 2-iodo-3-nitroaniline was identified as a plausible intermediate in these syntheses, its full crystal structure remains unreported; however, the systematic structure-property relationships established across the isomeric series confirm that each positional arrangement yields a distinct and predictable intermolecular interaction network [2].

Crystal engineering Supramolecular chemistry Iodo-nitro interactions Hydrogen bonding networks

Position-Dependent Iodo-Nitro Interaction Geometry: Supramolecular Structural Divergence

The geometric parameters of iodo-nitro interactions are highly sensitive to the relative positioning of the iodine and nitro substituents on the aromatic ring [1]. In 2-iodo-4-nitro-N-(trifluoroacetyl)aniline, a nearly symmetrical three-centre iodo-nitro interaction is observed with I···O distances of 3.3853(16) Å and 3.4159(18) Å, and C-I···O angles of 158.24(6)° and 155.32(6)°, generating a C(6)C(6)[R21(4)] chain of rings [1]. In contrast, other iodonitroaniline isomers exhibit asymmetric three-centre iodo-nitro interactions or two-centre iodo-nitro interactions with distinctly different geometric parameters [2]. The 2-iodo-3-nitro substitution pattern positions the iodine ortho to the nitro group, creating a unique spatial and electronic environment that fundamentally differs from the 2-iodo-4-nitro (iodine meta to nitro) or 2-iodo-5-nitro (iodine para to nitro) arrangements [2].

Halogen bonding Iodo-nitro interaction Non-covalent interactions Crystal packing

Evidence-Based Application Scenarios for 2-Iodo-3-nitroaniline (CAS 261527-85-9) in Scientific Research


Cross-Coupling Partner for Ortho-Substituted Biphenyl Synthesis via Suzuki-Miyaura Coupling

2-Iodo-3-nitroaniline serves as an electrophilic coupling partner in Suzuki-Miyaura reactions to construct ortho-iodinated biphenyl derivatives . The C-I bond at position 2 undergoes oxidative addition to palladium catalysts under milder conditions than would be required for the corresponding bromo or chloro analogs (C-I bond energy ~50-65 kcal/mol vs. C-Br ~65-80 kcal/mol), enabling chemoselective coupling in the presence of other potentially reactive functional groups [1]. The nitro group at position 3 provides an electron-withdrawing effect that further activates the aryl iodide toward oxidative addition while also offering a handle for subsequent reduction to an amine, allowing sequential derivatization of the biphenyl scaffold.

Precursor for Chiral Iodoaniline-Based Organocatalysts

2-Iodo-3-nitroaniline has been employed as a starting material in the preparation of iodoarenes bearing an electron-withdrawing nitro group, which serve as precursors to chiral iodoaniline-based catalysts . The specific 2-iodo-3-nitro substitution pattern positions the iodine atom in a sterically constrained ortho relationship to the nitro group, a spatial arrangement that influences the geometry and reactivity of the resulting catalyst scaffold. Substituting the 4-nitro isomer or bromo analog would alter the electronic and steric environment of the catalyst active site, potentially changing enantioselectivity or reaction efficiency [1].

Building Block for Heterocyclic Indole Derivatives via Intramolecular Cyclization

2-Iodo-3-nitroaniline functions as a key intermediate in the synthesis of enantiopure 4-iodotryptophan derivatives, which undergo intramolecular cyclization to afford 4-amino-Uhle's ketone, an indole-based heterocyclic scaffold with potential pharmaceutical relevance . The ortho relationship between the iodine and nitro groups in 2-iodo-3-nitroaniline is essential for the regiochemical outcome of the cyclization step; use of the 2-iodo-4-nitroaniline isomer (iodine meta to nitro) or 2-iodo-5-nitroaniline isomer (iodine para to nitro) would redirect cyclization to different positions or prevent cyclization altogether [1].

Precursor for Polyfunctionalized Biphenyl Liquid Crystal Intermediates

The Suzuki coupling products derived from 2-iodo-3-nitroaniline serve as intermediates for synthesizing hexa- and octasubstituted biphenyls, which have been investigated for applications in liquid crystal materials . The ortho-iodinated biphenyl structure obtained from 2-iodo-3-nitroaniline provides a unique substitution pattern that cannot be replicated using 2-bromo-3-nitroaniline due to differences in cross-coupling reactivity, nor using 2-iodo-4-nitroaniline due to altered regiochemistry in the resulting biphenyl product [1]. The higher LogP (2.51 vs. 2.1 for bromo analog) of 2-iodo-3-nitroaniline also affects the solubility and mesophase behavior of the final liquid crystalline materials.

Technical Documentation Hub

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